4-Bromo-2-methyl-3-nitrobenzoic acid

Catalog No.
S12160672
CAS No.
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-3-nitrobenzoic acid

Product Name

4-Bromo-2-methyl-3-nitrobenzoic acid

IUPAC Name

4-bromo-2-methyl-3-nitrobenzoic acid

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

MXZFUBKSBUDBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O

4-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C₈H₆BrN₁O₄. It features a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. This compound is notable for its unique structural arrangement, which influences its chemical reactivity and biological activity. It is classified as a benzoic acid derivative and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid, yielding 4-Bromo-2-aminobenzoic acid.
  • Substitution: The bromine atom can be replaced with other nucleophiles in the presence of suitable catalysts, leading to various substituted benzoic acids.
  • Coupling Reactions: It can undergo Negishi-type coupling reactions with dimethylzinc in the presence of palladium-phosphine catalysts, producing biaryl compounds.

Common Reagents and Conditions

  • Reduction: Iron and hydrochloric acid.
  • Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
  • Coupling: Dimethylzinc and palladium-phosphine catalysts.

4-Bromo-2-methyl-3-nitrobenzoic acid exhibits significant biological activity as it serves as an intermediate in the synthesis of Lonafarnib, a drug used for treating various cancers. The compound's mechanism of action involves its role in biochemical pathways that lead to the production of active pharmaceutical ingredients. Additionally, it has been shown to interact with specific biological targets, making it a valuable compound in medicinal chemistry.

The synthesis of 4-Bromo-2-methyl-3-nitrobenzoic acid can be achieved through several methods:

  • Nitration of 4-Bromobenzoic Acid: This method involves treating 4-bromobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination and Nitration of Toluene: Toluene can be brominated to form 4-bromotoluene, which can then be nitrated to yield 4-Bromo-2-methyl-3-nitrobenzoic acid .
  • Oxidative Methods: Newer methods involve oxidation processes using organic solvents and catalysts under controlled conditions to achieve high yields and purity .

The primary applications of 4-Bromo-2-methyl-3-nitrobenzoic acid include:

  • Pharmaceutical Synthesis: It is widely used as an intermediate in the preparation of various pharmaceutical compounds, including anti-inflammatory drugs.
  • Organic Chemistry Research: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
  • Material Science: It may also find applications in developing new materials due to its unique chemical properties.

Studies have demonstrated that 4-Bromo-2-methyl-3-nitrobenzoic acid interacts with various biological systems, influencing pathways relevant to drug metabolism and efficacy. Its role in synthesizing Lonafarnib highlights its importance in cancer therapy, showcasing its potential effects on cellular processes involved in tumor growth and proliferation .

Several compounds share structural similarities with 4-Bromo-2-methyl-3-nitrobenzoic acid. These include:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-nitrobenzoic acidNitro group at position 3 on the benzene ringDifferent reactivity due to nitro positioning
2-Bromo-4-nitrobenzoic acidNitro group at position 4; bromine at position 2Variations in sterics affect reaction pathways
4-Chloro-2-nitrobenzoic acidChlorine instead of bromine; nitro at position 2Different electronic effects due to halogen substitution
4-Fluoro-2-nitrobenzoic acidFluorine instead of bromine; nitro at position 2Unique properties due to fluorine's electronegativity

4-Bromo-2-methyl-3-nitrobenzoic acid is distinguished by the specific arrangement of its substituents, which affects its chemical behavior and applications compared to these similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.94802 g/mol

Monoisotopic Mass

258.94802 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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